molecular formula C15H18N4O4 B11007433 (2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid

(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid

Cat. No.: B11007433
M. Wt: 318.33 g/mol
InChI Key: VVOFXJZMSNYBFE-CABZTGNLSA-N
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Description

(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid typically involves multiple steps, including the formation of the benzotriazinyl group and its subsequent attachment to the amino acid backbone. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, which are crucial for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzotriazinyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzotriazinyl derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazinyl group is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]propanoic acid

InChI

InChI=1S/C15H18N4O4/c1-8(2)12(13(20)16-9(3)15(22)23)19-14(21)10-6-4-5-7-11(10)17-18-19/h4-9,12H,1-3H3,(H,16,20)(H,22,23)/t9-,12-/m0/s1

InChI Key

VVOFXJZMSNYBFE-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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